3-Acetylbenzoyl chloride
Overview
Description
3-Acetylbenzoyl chloride is an organic compound with the molecular formula C9H7ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with an acetyl group at the meta position. This compound is used as an intermediate in organic synthesis and has applications in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Acetylbenzoyl chloride can be synthesized through the Friedel-Crafts acylation reaction. In this process, benzoyl chloride reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chlorides.
Industrial Production Methods
In industrial settings, the production of this compound involves similar Friedel-Crafts acylation reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Acetylbenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in this compound can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-acetylbenzoic acid and hydrochloric acid.
Reduction: The carbonyl group in this compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: The major products are substituted benzoyl derivatives.
Hydrolysis: The major products are 3-acetylbenzoic acid and hydrochloric acid.
Reduction: The major product is 3-acetylbenzyl alcohol.
Scientific Research Applications
3-Acetylbenzoyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: It is used in the synthesis of potential drug candidates, particularly those targeting the central nervous system.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: It is employed in the synthesis of biologically active compounds for studying their effects on biological systems.
Mechanism of Action
The mechanism of action of 3-acetylbenzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and the resulting acylated product. For example, in pharmaceutical research, the acylated products may interact with specific enzymes or receptors, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: Similar to 3-acetylbenzoyl chloride but lacks the acetyl group.
4-Acetylbenzoyl Chloride: Similar structure but with the acetyl group at the para position.
2-Acetylbenzoyl Chloride: Similar structure but with the acetyl group at the ortho position.
Uniqueness
This compound is unique due to the position of the acetyl group at the meta position, which influences its reactivity and the types of products formed in chemical reactions. This positional difference can lead to variations in the biological activity and applications of the compound compared to its isomers.
Properties
IUPAC Name |
3-acetylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c1-6(11)7-3-2-4-8(5-7)9(10)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHPCHSOVQAFSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70550365 | |
Record name | 3-Acetylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70550365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31076-85-4 | |
Record name | 3-Acetylbenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31076-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Acetylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70550365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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